2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(3-methylbutyl)acetamide
CAS No.: 2548999-66-0
Cat. No.: VC11857551
Molecular Formula: C25H32N4O3
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548999-66-0 |
|---|---|
| Molecular Formula | C25H32N4O3 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(3-methylbutyl)acetamide |
| Standard InChI | InChI=1S/C25H32N4O3/c1-18(2)9-10-26-22(30)17-28-13-11-27(12-14-28)15-16-29-24(31)20-7-3-5-19-6-4-8-21(23(19)20)25(29)32/h3-8,18H,9-17H2,1-2H3,(H,26,30) |
| Standard InChI Key | MOGJCNCMJXOVEN-UHFFFAOYSA-N |
| SMILES | CC(C)CCNC(=O)CN1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
| Canonical SMILES | CC(C)CCNC(=O)CN1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Introduction
The compound 2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(3-methylbutyl)acetamide is a complex organic molecule featuring a piperazine ring, a tricyclic structure, and various functional groups. This compound is not directly mentioned in the provided search results, so we will infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis Methods
The synthesis of this compound would likely involve multi-step organic synthesis. Key steps might include:
-
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
-
Introduction of the Tricyclic Structure: This step may involve cyclization reactions using appropriate precursors and catalysts.
-
Functional Group Modifications: Acetamide formation can be carried out using acetic anhydride.
Potential Applications
Compounds with similar structures have shown potential in various biological applications:
-
Biological Activity: Compounds featuring tricyclic structures and piperazine rings often exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities.
-
Pharmaceutical Use: The presence of a piperazine ring suggests potential use in drug development due to its ability to interact with biological targets.
Research Findings and Future Directions
While specific research findings on this exact compound are not available, similar compounds have been studied for their biological activities. Future research should focus on:
-
In Vitro and In Vivo Studies: To evaluate the compound's efficacy and safety.
-
Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for improved biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume